molecular formula C8H7N3S B1506162 Pyrazolo[1,5-a]pyridine-2-carbothioamide CAS No. 885275-04-7

Pyrazolo[1,5-a]pyridine-2-carbothioamide

Cat. No. B1506162
M. Wt: 177.23 g/mol
InChI Key: LCEBCBUBVSMFKU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . They are significant in synthetic and medicinal chemistry due to their novel and uncomplicated methods . They are versatile, easy to prepare, and can create further ring extensions .


Synthesis Analysis

A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo [1,5- a ]pyridines from N -aminopyridines and α,β-unsaturated compounds has been developed . This procedure offers multisubstituted pyrazolo [1,5- a ]pyridines in good to excellent yield with high and predictable regioselectivity .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine motifs are highly used in medicinal chemistry and drug molecule production . They can create further ring extensions like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .

Scientific Research Applications

1. Pyrazolo[3,4-b]quinolinones Synthesis

  • Application Summary: Pyrazolo[3,4-b]quinolinones were synthesized using pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
  • Methods of Application: The synthesis was carried out through a multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
  • Results: The reaction resulted in the production of pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

2. Pyrazolo[1,5-a]pyrimidines-based Fluorophores

  • Application Summary: A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics .
  • Methods of Application: The synthesis of these compounds involves a simpler and greener synthetic methodology .
  • Results: The compounds show tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring .

3. Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine

  • Application Summary: The pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
  • Methods of Application: The synthesis of these compounds involves various methods depending on the specific compound and its intended use .

4. Pyrazolo-pyrimidines and Related Heterocyclic Compounds

  • Application Summary: Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
  • Methods of Application: The synthesis of these compounds involves various methods depending on the specific compound and its intended use .

5. Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]pyrimidine

  • Application Summary: The pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds . These compounds have a variety of medicinal applications including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
  • Methods of Application: The synthesis of these compounds involves various methods depending on the specific compound and its intended use .

6. Pyrazolo-pyrimidines and Related Heterocyclic Compounds

  • Application Summary: Pyrazolo-pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
  • Methods of Application: The synthesis of these compounds involves various methods depending on the specific compound and its intended use .

Safety And Hazards

Pharmacokinetic and toxicity studies of Pyrazolo[1,5-a]pyridine compounds showed promising profiles, including negligible CYP450 interactions, cytotoxicity, and hERG channel inhibition .

Future Directions

The growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in recent years . The modification of marketed drugs and a one-pot three-step gram scale synthesis of key intermediate for the preparation of Selpercatinib were demonstrated .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8(12)7-5-6-3-1-2-4-11(6)10-7/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEBCBUBVSMFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717024
Record name Pyrazolo[1,5-a]pyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-2-carbothioamide

CAS RN

885275-04-7
Record name Pyrazolo[1,5-a]pyridine-2-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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